molecular formula C12H11NOS B1375274 1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one CAS No. 1486368-72-2

1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one

Cat. No. B1375274
CAS RN: 1486368-72-2
M. Wt: 217.29 g/mol
InChI Key: OLDJOSRXCZELIA-UHFFFAOYSA-N
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Description

1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one, commonly known as APT, is an organic compound with a molecular formula of C12H11NOS. It has a molecular weight of 217.29 g/mol . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(2-amino-5-phenyl-3-thienyl)ethanone . The InChI code is 1S/C12H11NOS/c1-8(14)10-7-11(15-12(10)13)9-5-3-2-4-6-9/h2-7H,13H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.29 g/mol . It is a powder at room temperature . More detailed physical and chemical properties could not be found in the web search results.

Scientific Research Applications

Antimicrobial Activities

  • Schiff base derivatives with thiophene, including compounds structurally similar to 1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one, have shown significant antimicrobial properties. A study synthesized and characterized these derivatives, revealing high antibacterial activities against specific bacterial isolates, such as Enterococcus faecalis and Streptococcus agalactiae (Süleymanoğlu, Demir, Direkel, & Ünver, 2020).

Synthesis and Characterization

  • Research into the synthesis, characterization, and structural analysis of compounds similar to 1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one, such as pyrazoline compounds, highlights their potential in diverse scientific applications. These compounds have been synthesized and characterized using various spectroscopic techniques, furthering our understanding of their molecular structure and properties (Delgado, Liew, Jamalis, Cisterna, Cárdenas, & Brito, 2020).

Molecular Dynamics and Quantum Chemical Studies

  • Quantum chemical and molecular dynamics simulation studies have been conducted on derivatives similar to 1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one to predict their corrosion inhibition performances. These studies provide insights into the molecular interactions and properties that contribute to the effectiveness of these compounds in corrosion inhibition (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Luminescent Material Applications

  • Coordination polymers synthesized from compounds structurally related to 1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one have shown promising luminescent properties. These polymers have potential applications as luminescent materials due to their strong luminescence characteristics (Chu, Yao, Ma, He, Fan, & Hou, 2010).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Unfortunately, the specific hazards associated with this compound could not be found in the web search results.

properties

IUPAC Name

1-(2-amino-5-phenylthiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8(14)10-7-11(15-12(10)13)9-5-3-2-4-6-9/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDJOSRXCZELIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one

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